molecular formula C8H11N3O3S B3085290 2-(Methyl(2-oxo-2-(thiazol-2-ylamino)ethyl)amino)acetic acid CAS No. 1153236-63-5

2-(Methyl(2-oxo-2-(thiazol-2-ylamino)ethyl)amino)acetic acid

Cat. No. B3085290
CAS RN: 1153236-63-5
M. Wt: 229.26
InChI Key: MFRAQLYWMFUPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyl(2-oxo-2-(thiazol-2-ylamino)ethyl)amino)acetic acid , also known as MTAA , is a heterocyclic organic compound. Its chemical structure comprises a thiazole ring, an amino group, and a carboxylic acid functional group. The thiazole ring contributes to its aromaticity and plays a crucial role in its biological activities. Thiazoles have been explored extensively due to their diverse pharmacological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .


Molecular Structure Analysis

MTAA’s molecular structure consists of a thiazole ring fused with an aminoethyl group and a carboxylic acid. The planarity of the thiazole ring, along with its aromaticity, influences its reactivity. The lone pair of π-electrons on the sulfur atom contributes to its aromatic character. The C-5 atom is susceptible to electrophilic substitution, while the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

  • Natural Occurrence : The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function .

properties

IUPAC Name

2-[methyl-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-11(5-7(13)14)4-6(12)10-8-9-2-3-15-8/h2-3H,4-5H2,1H3,(H,13,14)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRAQLYWMFUPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(2-oxo-2-(thiazol-2-ylamino)ethyl)amino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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